molecular formula C10H6BrNO3 B1412512 Methyl 3-bromo-2-cyano-5-formylbenzoate CAS No. 1805407-33-3

Methyl 3-bromo-2-cyano-5-formylbenzoate

Cat. No.: B1412512
CAS No.: 1805407-33-3
M. Wt: 268.06 g/mol
InChI Key: HIMYNIPOIRQVGI-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-cyano-5-formylbenzoate is an organic compound with the molecular formula C10H6BrNO3 and a molecular weight of 268.06 g/mol. This compound is characterized by the presence of a bromine atom, a cyano group, and a formyl group attached to a benzoate moiety. It is commonly used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

The synthesis of Methyl 3-bromo-2-cyano-5-formylbenzoate typically involves multi-step organic reactions. One common method is the bromination of methyl 2-cyano-5-formylbenzoate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Methyl 3-bromo-2-cyano-5-formylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, a nucleophilic substitution reaction with an amine can yield the corresponding amine derivative.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong bases for deprotonation, and various solvents to facilitate the reactions.

Scientific Research Applications

Methyl 3-bromo-2-cyano-5-formylbenzoate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications.

    Medicinal Chemistry: Researchers use it to develop potential pharmaceutical compounds by modifying its structure to enhance biological activity.

    Material Science: It is used in the synthesis of novel materials with specific properties, such as polymers and liquid crystals.

    Biological Studies: The compound can be used as a probe to study biochemical pathways and interactions due to its reactive functional groups.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-cyano-5-formylbenzoate depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the cyano group is converted to an amine through the addition of hydrogen atoms.

The molecular targets and pathways involved vary based on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Methyl 3-bromo-2-cyano-5-formylbenzoate can be compared with similar compounds such as:

    Methyl 3-bromo-5-fluorobenzoate: This compound has a fluorine atom instead of a cyano group, which affects its reactivity and applications.

    Methyl 2-bromo-3-cyano-5-formylbenzoate: This is an isomer with the bromine and cyano groups in different positions, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

methyl 3-bromo-2-cyano-5-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c1-15-10(14)7-2-6(5-13)3-9(11)8(7)4-12/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMYNIPOIRQVGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)C=O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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